molecular formula C12H8F3NO B13976965 3-(2-(Trifluoromethoxy)phenyl)pyridine CAS No. 1214372-37-8

3-(2-(Trifluoromethoxy)phenyl)pyridine

Cat. No.: B13976965
CAS No.: 1214372-37-8
M. Wt: 239.19 g/mol
InChI Key: WOJCTQPFHWKYKQ-UHFFFAOYSA-N
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Description

3-(2-(Trifluoromethoxy)phenyl)pyridine (CAS 426823-26-9) is a high-purity chemical compound offered for research and development purposes. This organofluorine compound features a pyridine ring coupled with a trifluoromethoxy-substituted phenyl group, a structural motif known to impart unique physicochemical properties valuable in discovery chemistry . While direct studies on this specific molecule are limited, its core structure aligns with the widely researched class of trifluoromethylpyridine (TFMP) derivatives. TFMP derivatives are of significant interest in the development of modern agrochemicals and pharmaceuticals . The biological activity of such compounds is attributed to the synergistic effect of the fluorine atoms, which influence properties like metabolic stability, lipophilicity, and biomolecular affinity, and the pyridine ring, which can act as a hydrogen bond acceptor and influence solubility and translocation . In agrochemical research, TFMP derivatives form the backbone of numerous commercial products, including herbicides, insecticides, and fungicides . In pharmaceutical research, the TFMP moiety is a key building block in the synthesis of active ingredients, with several drugs on the market and many candidates in clinical trials for applications such as antiviral and antitumor therapies . As such, this compound serves as a versatile and valuable intermediate for researchers exploring new compounds in these fields. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1214372-37-8

Molecular Formula

C12H8F3NO

Molecular Weight

239.19 g/mol

IUPAC Name

3-[2-(trifluoromethoxy)phenyl]pyridine

InChI

InChI=1S/C12H8F3NO/c13-12(14,15)17-11-6-2-1-5-10(11)9-4-3-7-16-8-9/h1-8H

InChI Key

WOJCTQPFHWKYKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=CC=C2)OC(F)(F)F

Origin of Product

United States

Synthetic Methodologies and Strategies for 3 2 Trifluoromethoxy Phenyl Pyridine and Its Analogues

Classical and Conventional Synthetic Routes

Traditional synthetic methods have long provided the foundation for constructing complex molecules containing trifluoromethoxy and trifluoromethyl groups. These routes often involve multi-step sequences and harsh reaction conditions but remain valuable for their reliability and scalability.

Chlorine-Fluorine Exchange Reactions Utilizing Trichloromethylpyridine Precursors

A well-established method for introducing trifluoromethyl groups onto a pyridine (B92270) ring involves the halogen exchange of trichloromethylpyridine precursors. nih.govresearchoutreach.org This process typically starts with the chlorination of a methylpyridine (picoline) derivative to form a trichloromethylpyridine. nih.govgoogle.com Subsequent fluorination, often using hydrogen fluoride (B91410) (HF) or antimony trifluoride (SbF₃), replaces the chlorine atoms with fluorine to yield the trifluoromethyl group. nih.govgoogle.com

This method can be performed in either a liquid or vapor phase. For instance, 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059) can be fluorinated in the vapor phase to produce 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209). nih.gov Similarly, simultaneous vapor-phase chlorination and fluorination at high temperatures over transition metal catalysts like iron fluoride can yield key intermediates such as 2-chloro-5-(trifluoromethyl)pyridine. nih.govjst.go.jp While effective, this method can sometimes lead to the formation of by-products, including partially fluorinated intermediates or undesired isomers. nih.govgoogle.com

Table 1: Examples of Chlorine-Fluorine Exchange Reactions for Pyridine Derivatives

PrecursorReagentsProductPhaseReference
2,3-dichloro-5-(trichloromethyl)pyridineHF2,3-dichloro-5-(trifluoromethyl)pyridineVapor nih.gov
3-picolineCl₂, HF, FeF₃ catalyst2-chloro-5-(trifluoromethyl)pyridineVapor nih.govjst.go.jp
2-fluoro-pyridine compoundsTrichloromethyl picoline compounds2-chloro-pyridine compoundsLiquid google.com

Cyclocondensation and Ring-Forming Reactions Employing Trifluoromethyl-Containing Building Blocks

An alternative to post-synthetic modification is the construction of the pyridine ring from acyclic precursors already containing the trifluoromethyl group. nih.govresearchoutreach.org This approach, known as cyclocondensation, involves the reaction of smaller, fluorinated building blocks to form the heterocyclic core. researchoutreach.org Commonly used trifluoromethyl-containing building blocks include ethyl 4,4,4-trifluoro-3-oxobutanoate, (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one, and trifluoroacetonitrile. nih.govjst.go.jpacs.org

These reactions offer a high degree of control over the substitution pattern of the final product. For example, the condensation of trifluoromethyl-containing building blocks is a key step in the synthesis of various agrochemicals and pharmaceuticals. researchoutreach.org The choice of building blocks and reaction conditions determines the final structure of the trifluoromethylated pyridine. nih.govjst.go.jp

Table 2: Common Trifluoromethyl-Containing Building Blocks for Pyridine Synthesis

Building BlockResulting Pyridine MoietyReference
Ethyl 4,4,4-trifluoro-3-oxobutanoateTrifluoromethyl-substituted pyridones nih.govjst.go.jp
(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-oneTrifluoromethyl-substituted pyridines nih.govjst.go.jp
Trifluoroacetonitrile6-(Trifluoromethyl)-pyridinedicarboxylates acs.org

Direct Introduction of Trifluoromethyl and Trifluoromethoxy Groups via Active Species

Direct methods for introducing trifluoromethyl (CF₃) and trifluoromethoxy (OCF₃) groups onto pre-formed aromatic rings have gained significant attention due to their potential for late-stage functionalization. jst.go.jprsc.org These reactions often involve the generation of highly reactive trifluoromethyl or trifluoromethoxy species.

For direct trifluoromethylation, methods involving trifluoromethyl radicals or nucleophilic trifluoromethyl sources have been developed. researchgate.netnih.gov For instance, the reaction of a pyridine derivative with a trifluoromethyl radical can lead to a mixture of isomers. researchgate.net More recently, regioselective methods have been developed, such as the direct C-H trifluoromethylation of pyridines activated as N-methylpyridinium salts. researchgate.netnih.gov

The direct introduction of the trifluoromethoxy group is more challenging. However, protocols for the regioselective trifluoromethoxylation of pyridines under mild conditions have been reported. rsc.orgnih.gov These methods often involve a two-step sequence of O-trifluoromethylation of an N-aryl-N-hydroxylamine derivative followed by an intramolecular OCF₃ migration. nih.gov

Transition-Metal-Catalyzed Approaches

Transition-metal catalysis has revolutionized the synthesis of complex organic molecules, offering milder reaction conditions and greater functional group tolerance compared to classical methods. Palladium and copper catalysts are particularly prominent in the synthesis of 3-(2-(trifluoromethoxy)phenyl)pyridine and its analogues.

Palladium-Catalyzed Cross-Coupling Reactions, including Suzuki-Miyaura

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide or triflate, is widely used for the synthesis of biaryl compounds. beilstein-journals.orgnih.govresearchgate.net To synthesize this compound, a suitable pyridine-containing boronic acid or ester can be coupled with a 2-trifluoromethoxyphenyl halide, or vice versa. mdpi.comtcichemicals.com

For example, 2,3-dichloro-5-(trifluoromethyl)pyridine can undergo a Suzuki-Miyaura coupling with 4-hydroxyphenylboronic acid in the presence of a palladium catalyst to form the corresponding phenylpyridine derivative. mdpi.com The efficiency and regioselectivity of these reactions are highly dependent on the choice of catalyst, ligands, base, and solvent. beilstein-journals.orgnih.govresearchgate.net Palladium catalysts are also employed in the trifluoromethylation of aryl chlorides, providing a route to trifluoromethylated precursors for subsequent coupling reactions. nih.gov

Table 3: Examples of Palladium-Catalyzed Reactions for Phenylpyridine Synthesis

Pyridine SubstratePhenyl SubstrateCatalyst SystemProduct TypeReference
2,3-dichloro-5-(trifluoromethyl)pyridine4-hydroxyphenylboronic acidPd(OAc)₂, PPh₃, K₂CO₃Hydroxyphenyl-trifluoromethylpyridine mdpi.com
3,4,5-tribromo-2,6-dimethylpyridine2-methoxyphenylboronic acidPd(PPh₃)₄, Na₂CO₃Aryl-substituted pyridine beilstein-journals.org
Pyridine N-oxidesPotassium aryltrifluoroboratesPd(OAc)₂, Ag₂O2-Arylpyridine N-oxides rsc.org

Copper-Mediated Trifluoromethylation Strategies

Copper-mediated reactions provide a complementary approach for introducing trifluoromethyl groups. jst.go.jp Trifluoromethyl copper (CF₃Cu) species, often generated in situ, can react with aryl and heteroaryl halides to afford trifluoromethylated products. jst.go.jpresearchgate.net This method is particularly effective for the trifluoromethylation of iodo- and bromopyridines. jst.go.jp

For example, 2-iodopyridines can be converted to 2-(trifluoromethyl)pyridines in high yields by reaction with in situ generated (trifluoromethyl)copper. researchgate.net Copper catalysis is also employed in the trifluoromethylthiolation of iodopyridinones and in cyclization reactions to form trifluoromethylated pyridines. rsc.orgacs.org These copper-mediated strategies often exhibit good functional group tolerance and can be performed under relatively mild conditions. beilstein-journals.org

Other Transition Metal-Catalyzed Transformations

Beyond the well-established palladium-catalyzed cross-coupling reactions, other transition metals such as rhodium, iridium, and copper have emerged as powerful catalysts for the synthesis and functionalization of 3-arylpyridines and their fluorinated analogues.

Rhodium-Catalyzed Reactions: Rhodium catalysts have shown significant utility in the direct C-H arylation of pyridines. For instance, the Rh(I)-catalyzed direct coupling of pyridylferrocenes with aryl halides provides an efficient route to planar chiral ferrocene-based pyridine derivatives with excellent enantioselectivity (95–>99% ee) chemsoc.org.cn. While not directly demonstrated for this compound, this methodology suggests a potential pathway for the asymmetric synthesis of its analogues. Furthermore, Rh(III)-catalyzed regioselective hydroarylation of alkynes via directed C-H functionalization of pyridines offers a route to C-3 substituted pyridines researchgate.net.

Iridium-Catalyzed Borylation: Iridium-catalyzed C-H borylation has become a valuable tool for the preparation of heteroaryl boronates, which are versatile intermediates for subsequent cross-coupling reactions. This methodology has been successfully applied to substituted pyridines, including those bearing trifluoromethyl groups digitellinc.com. The regioselectivity is often governed by steric factors, providing access to a variety of pyridylboronic esters digitellinc.com. However, the presence of the nitrogen lone pair in pyridines can inhibit the catalyst, a challenge that can be overcome by introducing a substituent at the C-2 position nih.govrsc.org. This approach allows for the synthesis of C-6 boronate esters, which can be further functionalized.

Copper-Catalyzed Trifluoromethoxylation: Copper catalysis is particularly relevant for the introduction of the trifluoromethoxy group. While direct trifluoromethoxylation of a pre-formed 3-phenylpyridine (B14346) core is challenging, copper-mediated and -catalyzed trifluoromethylation reactions using various CF3 sources have been extensively studied and provide insight into potential strategies nih.gov. These reactions often proceed via radical pathways, with the trifluoromethyl radical being generated in situ nih.gov.

Table 1: Overview of Other Transition Metal-Catalyzed Transformations for Pyridine Functionalization
Metal CatalystReaction TypeSubstrate ScopeKey FeaturesReference
RhodiumC-H ArylationPyridylferrocenes, PyridinesHigh enantioselectivity for chiral derivatives. chemsoc.org.cn
IridiumC-H BorylationSubstituted pyridines (including CF3-substituted)Formation of versatile boronate ester intermediates; regioselectivity influenced by sterics and directing groups. digitellinc.comnih.govrsc.org
CopperTrifluoromethylationImidazoheterocycles, TetrahydroisoquinolinesUtilizes various CF3 sources; often proceeds via radical mechanisms. nih.gov

Advanced and Sustainable Synthetic Protocols

In line with the growing emphasis on environmentally benign chemical processes, a range of advanced and sustainable synthetic methods have been developed for the synthesis of complex pyridine scaffolds.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate organic reactions, often leading to higher yields and purer products in shorter reaction times. This technology is particularly effective for transition metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, which is a key step in the synthesis of 3-arylpyridines acs.org. The use of microwave heating can enhance catalytic activity and reduce reaction times from hours to minutes acs.org. Microwave-assisted protocols have also been developed for the synthesis of substituted pyridines from halopyridines and various nucleophiles, with reactions often completing within minutes with high yields sci-hub.se.

Aqueous and Ionic Liquid Media: The use of water as a solvent in organic synthesis is highly desirable from a green chemistry perspective. Suzuki coupling reactions for the synthesis of biaryls have been successfully carried out in aqueous media, often with the aid of water-soluble ligands and microwave irradiation umich.edu. Ionic liquids (ILs) have also emerged as environmentally friendly alternatives to volatile organic solvents. They can act as both the solvent and catalyst, and their properties can be tuned to suit specific reaction requirements semanticscholar.orgmdpi.com. For instance, palladium nanoparticles stabilized in ionic liquids have been used as recyclable catalysts for cross-coupling reactions mdpi.com.

Organocatalysis: Organocatalysis offers a metal-free approach to the synthesis of complex molecules. Photochemical organocatalytic functionalization of pyridines via pyridinyl radicals has been demonstrated, enabling C-H functionalization with high regioselectivity digitellinc.comnih.govrsc.orgchemtube3d.comchim.it. This method utilizes a dithiophosphoric acid that acts as a Brønsted acid, a single electron transfer reductant, and a hydrogen atom abstractor digitellinc.comnih.govrsc.orgchemtube3d.comchim.it. Organocatalytic domino reactions, such as a Diels-Alder/aza-Michael/aldol condensation sequence, have been employed for the asymmetric synthesis of complex fused pyridine derivatives nih.gov.

Photocatalysis: Visible-light photocatalysis has become a powerful tool for the formation of C-C bonds under mild conditions. The photocatalytic Minisci reaction, for example, allows for the C-H alkylation of N-heteroarenes and has been applied to the late-stage functionalization of complex molecules chim.itrsc.orgnih.gov. This method avoids the harsh conditions often required in traditional Minisci reactions chim.it.

Table 2: Green Chemistry Methodologies for Pyridine Synthesis and Functionalization
MethodologyKey AdvantagesExample ApplicationReference
Microwave-Assisted SynthesisReduced reaction times, improved yields, higher purity.Suzuki coupling for 3-arylpyridines. acs.org
Ionic Liquid MediaRecyclable, non-volatile, can act as catalyst and solvent.Palladium nanoparticle-catalyzed cross-coupling. mdpi.com
OrganocatalysisMetal-free, avoids toxic heavy metals.Photochemical C-H functionalization of pyridines. digitellinc.comnih.govrsc.orgchemtube3d.comchim.it
PhotocatalysisMild reaction conditions, high functional group tolerance.Minisci-type C-H alkylation of N-heteroarenes. rsc.orgnih.gov

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly efficient for the construction of complex molecular architectures.

Hantzsch Pyridine Synthesis: The Hantzsch synthesis is a classic four-component reaction that provides access to dihydropyridines, which can then be oxidized to the corresponding pyridines chemtube3d.comwikipedia.org. This method involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) chemtube3d.comwikipedia.org. While traditionally a multi-step process, one-pot variations have been developed wikipedia.org. This strategy could be adapted for the synthesis of analogues of this compound by using 2-(trifluoromethoxy)benzaldehyde (B1351065) as the aldehyde component researchgate.net.

Bohlmann-Rahtz Pyridine Synthesis: The Bohlmann-Rahtz synthesis is a two-step process that generates substituted pyridines from the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes cyclodehydration nih.govnih.govdur.ac.ukresearchgate.net. Recent modifications have allowed for one-pot procedures and the use of acid catalysis to lower the reaction temperature dur.ac.ukresearchgate.net.

Aza-Diels-Alder Reactions: The aza-Diels-Alder reaction is a powerful tool for the synthesis of nitrogen-containing six-membered rings. The reaction of 1-azadienes with various dienophiles provides a versatile route to substituted pyridines rsc.org. Organocatalytic approaches to aza-Diels-Alder reactions have been developed, offering a metal-free pathway to complex pyridine structures mit.eduresearchgate.net.

Table 3: Multicomponent Reactions for Pyridine Synthesis
Reaction NameComponentsProduct TypeKey FeaturesReference
Hantzsch SynthesisAldehyde, 2x β-ketoester, ammoniaDihydropyridines/PyridinesClassic and versatile; one-pot variations available. chemtube3d.comwikipedia.org
Bohlmann-Rahtz SynthesisEnamine, ethynylketoneTrisubstituted pyridinesAcid catalysis can lower reaction temperature. nih.govnih.govdur.ac.ukresearchgate.net
Aza-Diels-Alder Reaction1-Azadiene, dienophileSubstituted pyridinesOrganocatalytic and transition metal-catalyzed versions exist. rsc.orgmit.eduresearchgate.net

The selective functionalization of the pyridine ring and the trifluoromethoxy-substituted phenyl ring is crucial for creating a diverse range of analogues.

Directed Ortho-Metalation (DoM): DoM is a powerful strategy for the regioselective functionalization of aromatic rings. A directing metalation group (DMG) on the aromatic ring coordinates to an organolithium reagent, leading to deprotonation at the ortho position researchgate.netkoreascience.krdntb.gov.uapsu.eduresearchgate.net. In the context of this compound, the trifluoromethoxy group on the phenyl ring or a strategically placed group on the pyridine ring could direct metalation to a specific position, allowing for the introduction of various electrophiles.

Regioselective Lithiation and Pyridyne Intermediates: The regioselective lithiation of halopyridines, followed by quenching with electrophiles, provides a route to disubstituted pyridines organic-chemistry.orgmyttex.net. Furthermore, the generation of pyridyne intermediates from dihalopyridines allows for the regioselective difunctionalization of the pyridine ring. For instance, 3,4-pyridyne intermediates can be generated and trapped with nucleophiles to yield 3,4-disubstituted pyridines wikipedia.orgnih.govrsc.org.

Iridium-Catalyzed C-H Borylation: As mentioned in section 2.2.3, iridium-catalyzed C-H borylation offers a highly regioselective method for the functionalization of pyridines. The regioselectivity can be controlled by steric and electronic factors, allowing for the introduction of a boronate ester at specific positions, which can then be used in subsequent cross-coupling reactions to introduce a wide range of substituents digitellinc.comnih.govrsc.orgsci-hub.seumich.edudur.ac.uknih.gov.

Derivatization and Functionalization Strategies for this compound and Related Aryl Trifluoromethoxypyridines

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions.

Nucleophilic Aromatic Substitution (SNAr): Pyridines bearing a good leaving group, such as a halogen, at the 2- or 4-position readily undergo nucleophilic aromatic substitution with a variety of nucleophiles youtube.comquimicaorganica.org. The reaction proceeds via an addition-elimination mechanism, and the stability of the intermediate Meisenheimer complex is enhanced by the electron-withdrawing nitrogen atom stackexchange.com. Microwave irradiation can significantly accelerate these reactions sci-hub.se. The regioselectivity of nucleophilic attack is a key consideration, with C-2 and C-4 positions being strongly favored over the C-3 position due to the ability of the nitrogen atom to stabilize the negative charge in the intermediate stackexchange.com.

Chichibabin Reaction: The Chichibabin reaction is a classic method for the amination of pyridines at the C-2 position using sodium amide researchgate.netmyttex.netyoutube.comscientificupdate.comchemistnotes.comgoogle.com. The reaction involves the nucleophilic addition of the amide anion followed by the elimination of a hydride ion youtube.comchemistnotes.com. While the reaction is typically regioselective for the 2-position, amination at the 4-position can occur if both 2- and 6-positions are blocked chemistnotes.com.

Addition to Pyridinium (B92312) Salts: Activation of the pyridine ring by N-alkylation or N-acylation to form a pyridinium salt enhances its electrophilicity and facilitates nucleophilic attack. Nucleophiles can add to 3-substituted pyridinium salts, often with good regioselectivity, to form dihydropyridine (B1217469) intermediates that can be subsequently oxidized to the corresponding substituted pyridines semanticscholar.orgrsc.orgresearchgate.net. The regioselectivity of the nucleophilic addition can be influenced by the nature of the substituent on the pyridine ring and the nucleophile used rsc.org.

Table 4: Nucleophilic Substitution Reactions on the Pyridine Ring
Reaction TypeTypical ReagentsPosition of AttackKey FeaturesReference
SNArHalopyridines, various nucleophilesC-2, C-4Proceeds via an addition-elimination mechanism; accelerated by microwave irradiation. sci-hub.seyoutube.comquimicaorganica.orgstackexchange.com
Chichibabin ReactionPyridine, sodium amideC-2Direct amination of the pyridine ring. researchgate.netmyttex.netyoutube.comscientificupdate.comchemistnotes.comgoogle.com
Addition to Pyridinium SaltsN-activated pyridines, various nucleophilesVariable (often C-2 or C-6)Enhanced reactivity of the pyridine ring; regioselectivity can be tuned. semanticscholar.orgrsc.orgresearchgate.net

Electrophilic Aromatic Substitutions on Aryl Moieties

Electrophilic aromatic substitution (EAS) on this compound is a complex process governed by the distinct electronic properties of its two aromatic rings. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which significantly deactivates it towards electrophilic attack compared to benzene. semanticscholar.org Under the strongly acidic conditions typical for many EAS reactions (e.g., nitration or sulfonation), the pyridine nitrogen is protonated, forming a pyridinium ion. This further intensifies the deactivation, making direct electrophilic substitution on the pyridine ring exceptionally challenging and requiring harsh conditions. semanticscholar.orgrsc.org When substitution does occur on an unactivated pyridine ring, it is directed to the 3-position. ntnu.no

Conversely, the phenyl ring is the more probable site for electrophilic attack, although its reactivity is also modulated by its substituents: the pyridine ring at position 1 and the trifluoromethoxy group at position 2.

The Trifluoromethoxy Group (-OCF₃): This group is strongly deactivating due to the powerful electron-withdrawing inductive effect of the fluorine atoms. However, through resonance, the oxygen's lone pairs can donate electron density to the ring, making it an ortho, para-director.

The Pyridin-3-yl Group: As a substituent, the electron-deficient pyridine ring acts as a deactivating group and a meta-director via an inductive effect.

The regiochemical outcome of an EAS reaction on the phenyl ring is determined by the combined influence of these two groups. The directing effects on the phenyl ring are summarized below.

Position on Phenyl RingDirected by -OCF₃ Group (ortho, para)Directed by Pyridin-3-yl Group (meta)Predicted Outcome
3'-metaFavored
4'para-Favored
5'-metaFavored
6'ortho-Sterically hindered

Positions are numbered relative to the point of attachment to the pyridine ring.

Kinetic studies on the nitration of the related 2-phenylpyridine (B120327) have shown that the molecule reacts as its conjugate acid, with substitution occurring exclusively on the phenyl ring. rsc.org A similar reactivity pattern is expected for this compound. Therefore, electrophilic attack will preferentially occur at the 4'- and potentially the 5'-positions of the phenyl ring, guided by the directing effects of the trifluoromethoxy and pyridyl groups, respectively. Attack at the 6'-position is sterically hindered by the adjacent trifluoromethoxy group.

N-Oxidation and Subsequent Chemical Transformations

The nitrogen atom of the pyridine ring can be readily oxidized to form the corresponding N-oxide. This transformation fundamentally alters the reactivity of the pyridine core. The oxidation is typically achieved using various oxidizing agents, with m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid being common choices. arkat-usa.orgwikipedia.org For this compound, this reaction yields this compound 1-oxide.

The formation of the N-oxide has profound implications for subsequent reactions:

Activation for Electrophilic Substitution: The N-oxide group is an activating, ortho, para-directing group, facilitating electrophilic substitution on the pyridine ring, primarily at the 2- and 4-positions. However, the bulky 3-aryl substituent may sterically hinder attack at the 2-position.

Activation for Nucleophilic Substitution: The N-oxide can be activated by various reagents, such as phosphorus oxychloride (POCl₃) or acetic anhydride, rendering the 2- and 4-positions susceptible to nucleophilic attack. wikipedia.org

A classic example is the reaction of a pyridine N-oxide with POCl₃, which leads to the formation of chloropyridines. wikipedia.org In the case of the target N-oxide, this would likely produce a mixture of 2-chloro- and 6-chloro-3-(2-(trifluoromethoxy)phenyl)pyridine, as the 4-position is sterically less accessible and electronically less favored for this specific transformation.

ReagentTransformationProbable Product from Target N-oxide
POCl₃Chlorination2/6-Chloro-3-(2-(trifluoromethoxy)phenyl)pyridine
Ac₂OAcetonylation / Rearrangement3-(2-(trifluoromethoxy)phenyl)pyridin-2(1H)-one
PPh₃ / I₂DeoxygenationThis compound

These transformations highlight the utility of the N-oxide as a versatile intermediate for introducing a range of functional groups onto the pyridine ring that are not accessible through direct substitution on the parent heterocycle.

Formation of Fused Heterocyclic Systems (e.g., Furo[3,2-c]pyridines, Pyrazolo[1,5-a]pyridines)

The 3-arylpyridine scaffold can serve as a precursor for the synthesis of more complex, fused heterocyclic systems, which are of significant interest in medicinal chemistry. nih.gov

Furo[3,2-c]pyridines

The direct synthesis of a furo[3,2-c]pyridine (B1313802) system from this compound is not straightforward. Known methods for constructing this fused ring system typically require specific functionalities on the pyridine ring that are not present in the parent molecule. For instance, a common strategy involves a cascade process starting from a 4-hydroxy-3-iodopyridine. semanticscholar.org This process includes a Sonogashira coupling with a terminal alkyne, followed by a base-induced 5-endo-dig cyclization to form the furan (B31954) ring. semanticscholar.org

To utilize this compound as a starting material, a multi-step sequence would be necessary to install the required functional handles. This hypothetical route would involve:

Introduction of a hydroxyl group at the 4-position of the pyridine ring.

Displacement of the 3-aryl group with an iodine atom, or more practically, starting the synthesis with a pre-functionalized pyridine that is then arylated.

Given the stability of the aryl-pyridine bond, a more feasible approach would be to design a de novo synthesis of a suitably substituted pyridine that already contains the necessary functionalities for the furan ring formation.

Pyrazolo[1,5-a]pyridines

In contrast, the synthesis of pyrazolo[1,5-a]pyridines from this compound is a more plausible transformation. A well-established route to this fused system involves the [3+2] cycloaddition of an N-aminopyridinium salt with a suitable two-carbon component. organic-chemistry.orgbenthamdirect.com

The synthetic sequence would commence with the N-amination of the pyridine nitrogen in this compound. This is often achieved using reagents like hydroxylamine-O-sulfonic acid or O-mesitylenesulfonylhydroxylamine. The resulting N-aminopyridinium salt can then be treated with a base to form a reactive N-pyridinium ylide intermediate. This ylide subsequently undergoes a [3+2] cycloaddition reaction with a variety of dipolarophiles, such as α,β-unsaturated carbonyl compounds or alkynes, to construct the fused pyrazole (B372694) ring. organic-chemistry.org

This strategy offers a direct pathway to convert the 3-arylpyridine core into a more complex pyrazolo[1,5-a]pyridine (B1195680) derivative, leveraging the reactivity of the pyridine nitrogen.

Reaction Mechanisms and Mechanistic Investigations of 3 2 Trifluoromethoxy Phenyl Pyridine Chemistry

Understanding Reaction Pathways in Aryl Trifluoromethoxypyridine Synthesis

The synthesis of aryl trifluoromethoxypyridines, including 3-(2-(trifluoromethoxy)phenyl)pyridine, can be approached through various strategic bond formations, most commonly carbon-carbon bond-forming cross-coupling reactions. A prevalent method is the Suzuki-Miyaura cross-coupling, which typically involves the reaction of a pyridine-containing boronic acid or ester with a trifluoromethoxy-substituted aryl halide, or vice versa.

The catalytic cycle for such a reaction, generally mediated by a palladium catalyst, involves three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 2-bromo- or 2-iodophenyl trifluoromethoxy ether) to form a Pd(II) intermediate.

Transmetalation: The organoboron compound (e.g., pyridine-3-boronic acid) transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final biaryl product, this compound, regenerating the Pd(0) catalyst.

Alternative pathways include Negishi coupling (using an organozinc reagent) or Stille coupling (using an organotin reagent). The choice of reaction pathway is often dictated by the availability of starting materials, functional group tolerance, and desired reaction efficiency. For instance, the synthesis of related 2-phenylpyridine (B120327) derivatives has been successfully achieved using Suzuki-Miyaura coupling of a substituted pyridine (B92270) with a phenylboronic acid mdpi.com.

Another synthetic strategy involves the direct C-H trifluoromethoxylation of a pre-formed 3-phenylpyridine (B14346) scaffold. However, methods for the direct C-H trifluoromethoxylation of pyridines can be challenging, often requiring specific reagents and conditions to achieve regioselectivity researchgate.net.

Role of the Trifluoromethoxy Group in Modulating Reaction Energetics and Selectivity

The trifluoromethoxy (-OCF₃) group is a unique substituent that significantly influences the electronic properties and reactivity of the aromatic ring to which it is attached, thereby modulating reaction energetics and selectivity.

Electronic Effects: The -OCF₃ group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This property decreases the electron density of the phenyl ring in this compound, affecting the rates and outcomes of chemical reactions. For instance, in electrophilic aromatic substitution reactions, the -OCF₃ group is deactivating and directs incoming electrophiles to the meta position. In contrast, it can activate the ring towards nucleophilic aromatic substitution. This strong electron-withdrawing nature can influence the energy barriers of transition states in various reactions mdpi.comresearchgate.net.

Steric and Lipophilic Effects: The trifluoromethoxy group is larger than a methoxy (B1213986) group and contributes significantly to the lipophilicity of a molecule mdpi.comresearchgate.netnih.gov. This increased lipophilicity can affect solubility and interactions with catalysts or other reagents in the reaction medium. The steric bulk of the ortho -OCF₃ group in this compound can influence the rotational barrier around the C-C bond connecting the two rings and may direct the regioselectivity of reactions occurring at adjacent positions. Density functional theory (DFT) studies on related fluorinated compounds have shown that the trifluoromethyl group can increase reactivity without modifying regioselectivity in certain cycloaddition reactions, a principle that can be extended to the trifluoromethoxy group researchgate.netnih.gov.

Table 1: Influence of the Trifluoromethoxy Group on Molecular Properties and Reactivity
PropertyEffect of -OCF₃ GroupImpact on Reaction Energetics and Selectivity
Electronic NatureStrongly electron-withdrawingAlters activation energies for electrophilic and nucleophilic attacks; influences regioselectivity.
LipophilicityIncreases lipophilicity (high hydrophobic parameter) nih.govAffects solubility and interactions in the reaction medium, potentially altering reaction rates.
Metabolic StabilityEnhances resistance to metabolic degradation due to strong C-F bonds mdpi.comLess relevant for in-vitro reaction mechanisms but crucial for biological applications.
Steric HindranceProvides moderate steric bulkCan influence regioselectivity by blocking access to adjacent sites and affect rotational barriers.

Mechanistic Insights into Intramolecular and Intermolecular Transformations

Mechanistic studies have shed light on transformations involving aryl trifluoromethoxypyridines. A notable transformation is intramolecular C-H trifluoromethoxylation, which can occur via an OCF₃-migration pathway. In one studied mechanism, an N-(hetero)aryl-N-hydroxylamine derivative undergoes O-trifluoromethylation, followed by a migration of the OCF₃ group to the aromatic ring rsc.org. This process is believed to proceed through the heterolytic cleavage of the N–OCF₃ bond, leading to the formation of a short-lived ion pair, which then rapidly recombines to form the C-OCF₃ bond rsc.org.

Intermolecular transformations often involve the direct introduction of the trifluoromethoxy group. The trifluoromethoxylation of pyridines can proceed through a radical mechanism. Mechanistic studies suggest a pathway involving a radical O-trifluoromethylation followed by an OCF₃-migration rsc.org. These methods provide access to valuable trifluoromethoxylated pyridine building blocks under mild conditions rsc.org. Such transformations are crucial for synthesizing complex molecules from simpler, readily available pyridine precursors.

Radical and Ionic Pathways in Fluorine Chemistry Relevant to the Compound

The synthesis and transformation of compounds like this compound can involve both radical and ionic reaction pathways. The choice between these pathways often depends on the reagents and reaction conditions.

Radical Pathways: Radical reactions are common in organofluorine chemistry. For instance, the trifluoromethoxylation of heteroaromatics can be initiated by a radical source rsc.org. Another example involves the generation of difluorobenzylic radicals from trifluoromethyl arenes via a single electron transfer (SET) process, often mediated by a photoredox catalyst scispace.com. While this applies to -CF₃ groups, similar principles can be relevant for generating reactive intermediates from -OCF₃ substituted precursors under specific conditions. Computational modeling has been used to study SET-initiated radical formation as a possible mechanistic route in the synthesis of aryl trifluoromethyl ethers nih.gov.

Ionic Pathways: Ionic pathways are also prevalent, particularly in substitution reactions. The synthesis of aryl trifluoromethyl ethers can proceed via a direct nucleophilic attack of a trifluoromethoxide anion (⁻OCF₃) nih.gov. In the context of intramolecular OCF₃ migration, experimental and computational data support a pathway involving a heterolytic cleavage of an N-OCF₃ bond to form a short-lived ion pair, which is an ionic mechanism rsc.org. Furthermore, C-F bond activation, a key step in many transformations of fluorinated compounds, can occur via a Lewis acid-assisted Sₙ1 type pathway, highlighting another ionic route nih.gov.

Table 2: Comparison of Radical and Ionic Pathways in Relevant Fluorine Chemistry
Pathway TypeInitiation/Key StepExample ReactionMechanistic Evidence
RadicalSingle Electron Transfer (SET); Radical initiatorPhotoredox-catalyzed functionalization of trifluoromethylarenes scispace.com; Radical O-trifluoromethylation of pyridines rsc.orgComputational modeling of SET pathways nih.gov; Experimental evidence for radical intermediates rsc.org
IonicNucleophilic attack; Heterolytic bond cleavageNucleophilic substitution with ⁻OCF₃ nih.gov; Intramolecular OCF₃ migration via ion pair rsc.orgIsolation of intermediates; Deuterium scrambling studies; Computational studies supporting ion pair pathways rsc.org

Computational and Experimental Approaches for Mechanism Elucidation

A combination of computational and experimental techniques is indispensable for elucidating the complex reaction mechanisms in organofluorine chemistry.

Computational Approaches: Density Functional Theory (DFT) is a powerful tool for investigating reaction mechanisms. It allows for the calculation of transition state energies, reaction energy profiles, and the geometries of intermediates. DFT studies have been used to analyze the role of the trifluoromethyl group in reactivity and selectivity in cycloaddition reactions researchgate.netnih.gov, and to compare different mechanistic routes, such as single electron transfer versus nucleophilic attack in the synthesis of aryl trifluoromethyl ethers nih.gov. Such computational analyses provide deep insights into reaction pathways that are difficult to observe experimentally nih.gov.

Experimental Approaches: Various experimental methods are employed to probe reaction mechanisms:

Intermediate Trapping and Isolation: Identifying and characterizing reaction intermediates can provide direct evidence for a proposed pathway. For example, palladacycle intermediates have been isolated in cross-coupling reactions to support the catalytic cycle researchgate.net.

Isotope Labeling Studies: Using isotopically labeled reagents (e.g., deuterium labeling) can help track the movement of atoms throughout a reaction and distinguish between different mechanistic possibilities, such as in deuterium scrambling studies researchgate.net.

Spectroscopic Analysis: Techniques like NMR, IR, and mass spectrometry are crucial for identifying products and intermediates umich.edu. In-situ monitoring of reactions can provide real-time information about the species present in the reaction mixture.

These experimental techniques, often used in conjunction with computational modeling, provide a comprehensive picture of the reaction mechanism, as demonstrated in studies of intramolecular C-H trifluoromethoxylation where both experimental data and computational studies supported the proposed ion pair pathway rsc.orgnih.gov.

Spectroscopic and Advanced Structural Characterization Techniques for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation (¹H, ¹³C, ¹⁹F, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of "3-(2-(Trifluoromethoxy)phenyl)pyridine." By probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, ¹⁹F, and ¹⁵N, NMR provides detailed information about the molecular structure, connectivity, and the chemical environment of each atom.

¹H NMR: Proton NMR is crucial for identifying the number and arrangement of hydrogen atoms in the molecule. The aromatic region of the ¹H NMR spectrum for phenylpyridine derivatives typically displays a complex series of multiplets corresponding to the protons on both the pyridine (B92270) and phenyl rings. rsc.orgchemicalbook.comchemicalbook.com The chemical shifts and coupling constants of these protons are diagnostic of their relative positions.

¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in "this compound" gives rise to a distinct signal. rsc.org The carbon attached to the trifluoromethoxy group exhibits a characteristic quartet in the proton-coupled ¹³C NMR spectrum due to coupling with the three fluorine atoms, and its chemical shift is significantly influenced by the electronegative oxygen and fluorine atoms. rsc.org

¹⁹F NMR: Given the presence of the trifluoromethoxy group, ¹⁹F NMR is an exceptionally sensitive and informative technique. thermofisher.com The -OCF₃ group typically appears as a sharp singlet in the ¹⁹F NMR spectrum, with a chemical shift that is characteristic of this functional group. rsc.orgacs.org For instance, in a related compound, the ¹⁹F NMR signal for a trifluoromethoxy group attached to a phenyl ring was observed at approximately -59.72 ppm. rsc.org This technique is highly valuable for confirming the presence and integrity of the trifluoromethoxy moiety. thermofisher.comucsb.edu

¹⁵N NMR: Although less common, ¹⁵N NMR can provide specific insights into the electronic environment of the nitrogen atom within the pyridine ring. The chemical shift of the ¹⁵N nucleus is sensitive to substitution patterns on the ring and can be used to study electronic effects and intermolecular interactions, such as those observed in metal complexes involving phenylpyridine ligands. sigmaaldrich.com

Table 1: Representative NMR Data for Phenylpyridine Scaffolds Note: This table provides illustrative data based on similar structures, as specific experimental values for the title compound can vary based on solvent and experimental conditions.

NucleusTypical Chemical Shift Range (ppm)Key Observations
¹H7.0 - 9.0Complex multiplets in the aromatic region corresponding to phenyl and pyridine protons. rsc.orgrsc.org
¹³C110 - 160Distinct signals for each aromatic carbon. Carbon of the -OCF₃ group shows coupling with fluorine (JC-F). rsc.orgrsc.org
¹⁹F-58 to -64A sharp singlet characteristic of the -OCF₃ group. rsc.orgacs.org
¹⁵N-70 to -100 (relative to CH₃NO₂)A single resonance indicating the pyridine nitrogen environment. sigmaaldrich.com

High-Resolution Mass Spectrometry (HRMS) in Compound Identification and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of "this compound." By measuring the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of accuracy (typically within 5 ppm), HRMS allows for the calculation of a unique elemental formula. nih.gov This capability is critical for confirming the identity of a newly synthesized compound and distinguishing it from other potential isomers or impurities. mdpi.comrsc.org

For example, in the analysis of novel α-trifluoroanisole derivatives containing phenylpyridine moieties, HRMS was used to confirm the calculated molecular formula of the synthesized compounds, providing unequivocal evidence of their successful synthesis. nih.gov The technique is also sufficiently sensitive to detect and identify minor impurities, making it a powerful method for assessing the purity of a research sample.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a characteristic "fingerprint" that is useful for identifying specific functional groups. In the analysis of "this compound," IR spectroscopy can confirm the presence of key structural features.

The spectrum would be expected to show characteristic absorption bands corresponding to:

C-H stretching from the aromatic rings.

C=C and C=N stretching vibrations within the phenyl and pyridine rings, respectively.

Strong and distinct C-F and C-O stretching vibrations associated with the trifluoromethoxy group. The C-F stretching bands are typically found in the 1000-1300 cm⁻¹ region and are often very intense.

This technique is valuable for quickly verifying the successful incorporation of the trifluoromethoxy group and the integrity of the aromatic systems during synthetic procedures. sigmaaldrich.com

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by mapping the electron density of a single crystal, revealing the precise three-dimensional arrangement of atoms and the absolute stereochemistry of the molecule. rsc.org This technique is the gold standard for determining bond lengths, bond angles, and torsional angles, which are crucial for understanding the molecule's conformation in the solid state. nih.govresearchgate.net

For complex molecules, such as iridium complexes featuring substituted phenylpyridine ligands, X-ray crystallography has been used to unambiguously determine their structure. researchgate.net If a suitable single crystal of "this compound" can be grown, this method would provide an exact model of its solid-state structure, including intermolecular interactions like π–π stacking, which can influence its physical properties. rsc.orgnih.gov

Table 2: Key Structural Parameters Obtainable from X-ray Crystallography

ParameterInformation Provided
Bond LengthsPrecise distances between bonded atoms (e.g., C-C, C-N, C-O, C-F).
Bond AnglesAngles between adjacent bonds, defining the geometry of the rings.
Torsional AnglesDihedral angle between the phenyl and pyridine rings, defining the molecule's twist. nih.gov
Crystal PackingArrangement of molecules in the crystal lattice, showing intermolecular forces. rsc.org

Elemental Analysis in the Context of Novel Derivative Synthesis

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. It serves as a crucial check for the purity and empirical formula of a newly synthesized compound. In the development of novel derivatives of "this compound," elemental analysis provides data that, in conjunction with HRMS, confirms that the synthesized product has the expected elemental composition. rsc.org The experimentally determined percentages of C, H, and N must agree with the calculated values for the proposed structure, typically within a narrow margin of ±0.4%, to be considered pure. This method is routinely employed to validate the final products in multi-step syntheses. acs.org

Computational and Theoretical Chemistry Studies of 3 2 Trifluoromethoxy Phenyl Pyridine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)) for Electronic Structure, Spectra, and Photophysical Properties

No specific studies employing DFT or TD-DFT to calculate the electronic structure, spectra, or photophysical properties of 3-(2-(trifluoromethoxy)phenyl)pyridine were identified. Such calculations would typically provide insights into the molecule's frontier molecular orbitals (HOMO-LUMO gap), charge distribution, and predicted UV-Vis absorption spectra.

Prediction of Reactivity and Regioselectivity through Computational Modeling

There is no available research that uses computational modeling to predict the reactivity and regioselectivity of this compound in chemical reactions. These studies often involve calculating electrostatic potentials, frontier orbital densities, and reaction energy profiles to determine the most likely sites for electrophilic or nucleophilic attack.

Simulation of Reaction Mechanisms and Transition States (e.g., Artificial Force Induced Reaction (AFIR) Method)

No publications were found that simulate reaction mechanisms or identify transition state structures for reactions involving this compound, either through the AFIR method or other computational techniques. This type of research is crucial for understanding the detailed pathways and energy barriers of chemical transformations.

Molecular Orbital Analysis and Electronic Effects of Fluorine Substitution

While the electronic effects of fluorine and trifluoromethoxy groups are extensively studied in computational chemistry, a specific molecular orbital analysis detailing these effects in the context of the this compound scaffold is not available. Such an analysis would clarify how the trifluoromethoxy group influences the electron density and orbital energies of both the phenyl and pyridine (B92270) rings.

In Silico Screening and Design Principles for Novel Derivatives

No studies were found that use this compound as a scaffold for in silico screening or discuss design principles for novel derivatives based on its structure. This research is common in medicinal chemistry for discovering new drug candidates by computationally evaluating libraries of related compounds.

Exploration of Structure Activity Relationships Sar in Non Clinical Research Settings

Influence of Trifluoromethoxy Group on Molecular Properties

The trifluoromethoxy (-OCF3) group is a critical substituent in medicinal chemistry, significantly influencing the physicochemical properties of a parent molecule. Its incorporation into the 3-(2-(Trifluoromethoxy)phenyl)pyridine structure is anticipated to modulate its lipophilicity, bioavailability, and acidity, thereby affecting its behavior in biological systems.

Lipophilicity: The trifluoromethoxy group is recognized as one of the most lipophilic substituents. nih.gov The introduction of fluorine atoms can enhance the lipophilicity of biologically active molecules, which may, in turn, improve in vivo uptake and transport. mdpi.comnih.gov The trifluoromethoxy group, in particular, has a notable impact on increasing lipophilicity, a key factor in membrane permeability. mdpi.comresearchgate.net This increased lipophilicity is often quantified by the Hansch hydrophobicity parameter (π), which is significantly higher for -OCF3 compared to a methoxy (B1213986) (-OCH3) group. nih.gov

Bioavailability: By enhancing lipophilicity, the trifluoromethoxy group can positively influence a compound's ability to cross biological membranes, a crucial factor for oral bioavailability. mdpi.comresearchgate.net The metabolic stability conferred by the C-F bonds, which are stronger than C-H bonds, also contributes to improved bioavailability by reducing the rate of oxidative metabolism. mdpi.comnih.gov This increased stability makes the trifluoromethoxy group more resistant to enzymatic degradation. mdpi.com

Acidity: The strong electron-withdrawing nature of the trifluoromethoxy group, a consequence of the high electronegativity of fluorine atoms, can influence the acidity of nearby functional groups. mdpi.comnih.gov This electronic effect can alter the pKa of the pyridine (B92270) nitrogen in this compound, which in turn affects its ionization state at physiological pH and its potential to form hydrogen bonds or engage in electrostatic interactions with biological targets. researchgate.net

PropertyInfluence of Trifluoromethoxy GroupUnderlying Mechanism
LipophilicityIncreaseHigh hydrophobicity of fluorine atoms.
BioavailabilityPotential IncreaseEnhanced membrane permeability and metabolic stability.
Acidity of Pyridine NitrogenDecrease in pKa (Increased Acidity)Strong electron-withdrawing inductive effect.

Positional Effects of Substitution on Chemical Reactivity and Biological Interactions

The specific placement of the trifluoromethoxy group at the ortho position of the phenyl ring in this compound is crucial in determining its chemical reactivity and how it interacts with biological macromolecules.

The ortho positioning of the bulky trifluoromethoxy group can introduce steric hindrance, which may influence the conformation of the molecule by restricting the rotation around the bond connecting the phenyl and pyridine rings. This preferred conformation can be critical for fitting into the binding site of a biological target. nih.gov Furthermore, the electronic properties of the trifluoromethoxy group, being strongly electron-withdrawing, can affect the electron density distribution across both the phenyl and pyridine rings. This alteration in the electronic landscape can modulate the reactivity of the molecule in chemical reactions and its ability to form non-covalent interactions, such as π-π stacking or hydrogen bonds, with amino acid residues in a protein's active site. nih.govacs.org The unique orientation of the O-CF3 bond, often orthogonal to the plane of the aromatic ring, is a result of hyperconjugative interactions and steric effects, rendering it a strong para-directing substituent in electrophilic aromatic substitution reactions. nih.gov

Modulating Enzyme-Ligand Interactions through Structural Variations (in vitro studies)

In vitro studies with analogous compounds have demonstrated that structural variations, such as the introduction of a trifluoromethoxy group, can significantly modulate enzyme-ligand interactions. The trifluoromethoxy group's properties can enhance binding affinity to a target enzyme. nih.gov

The increased lipophilicity imparted by the -OCF3 group can strengthen hydrophobic interactions with nonpolar pockets within an enzyme's active site. researchgate.net Furthermore, the conformational constraints imposed by the ortho-substituted trifluoromethoxy group can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding. The greater conformational flexibility of the trifluoromethoxy group compared to a methoxy group can also be advantageous in achieving additional binding affinity. nih.gov The altered electronic distribution due to the electron-withdrawing nature of the substituent can also lead to more favorable electrostatic interactions with the enzyme. researchgate.net

Correlation of Electronic and Steric Effects with Observed Activity Profiles (preclinical and in vitro contexts)

In preclinical and in vitro settings, a clear correlation often emerges between the electronic and steric properties of a compound and its biological activity. For this compound, these effects are primarily dictated by the trifluoromethoxy group.

Electronic Effects: The strong electron-withdrawing nature of the trifluoromethoxy group can be a key determinant of activity. mdpi.com This property can enhance interactions with biological targets through mechanisms like improved hydrogen bonding and electrostatic interactions. researchgate.net The modification of the electronic properties of the aromatic rings is a factor that contributes to the effectiveness of several known bioactive compounds. researchgate.net

Steric Effects: The size and three-dimensional shape of the trifluoromethoxy group contribute to the steric profile of the molecule. This steric bulk can be advantageous if it complements the topology of a target's binding site, leading to increased potency and selectivity. researchgate.net The ability of bulky atoms to occupy the binding site of molecular targets is a recognized strategy in drug design. researchgate.net

EffectInfluence on Molecular InteractionPotential Impact on Activity Profile
Electronic (Electron-Withdrawing)Modulates electron density of aromatic rings, influences pKa.Enhanced electrostatic interactions and hydrogen bonding with target.
Steric (Bulk and Conformation)Influences molecular shape and restricts bond rotation.Improved fit and selectivity for the target's binding site.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.